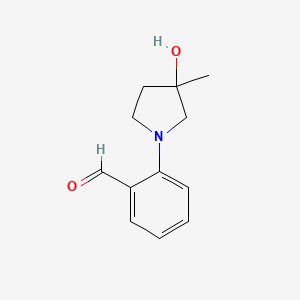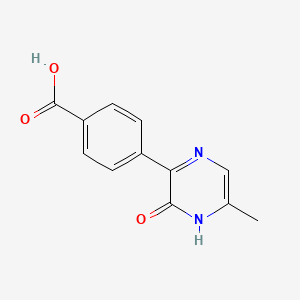![molecular formula C13H19BrClNS B13217788 4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13217788.png)
4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C13H19BrClNS and a molecular weight of 336.72 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring substituted with a bromophenylsulfanyl group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride typically involves the reaction of 4-bromothiophenol with 2-chloroethylpiperidine under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-bromothiophenol attacks the chloroethyl group, forming the desired product.
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl-substituted piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenyl and piperidine moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-{2-[(4-Bromophenyl)sulfanyl]ethyl}pyridine: Similar structure but with a pyridine ring instead of a piperidine ring.
N-{2-[(4-Bromophenyl)sulfanyl]ethyl}glycine: Contains a glycine moiety instead of a piperidine ring.
Uniqueness
4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride is unique due to its specific combination of a piperidine ring and a bromophenylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C13H19BrClNS |
|---|---|
Peso molecular |
336.72 g/mol |
Nombre IUPAC |
4-[2-(4-bromophenyl)sulfanylethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H18BrNS.ClH/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H |
Clave InChI |
PHZHXBDLHRYKAP-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CCSC2=CC=C(C=C2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


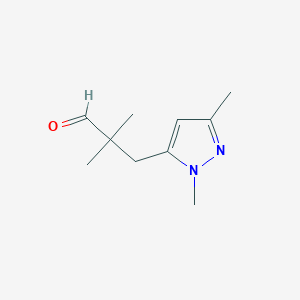
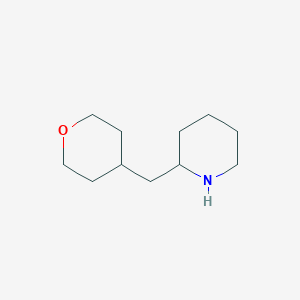
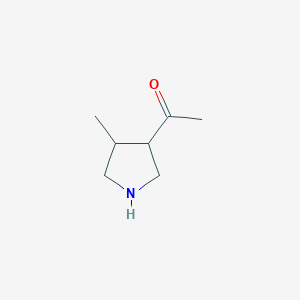
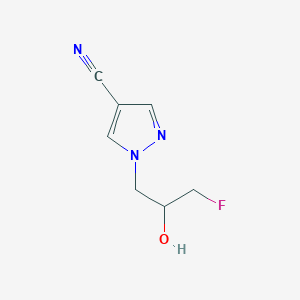
![({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene](/img/structure/B13217723.png)
![1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B13217724.png)
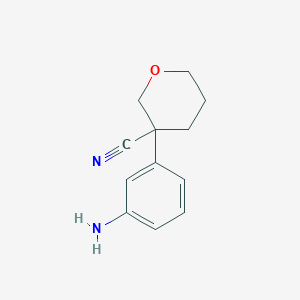
![6-Hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13217737.png)
